molecular formula C14H29N2OP B009305 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- CAS No. 104728-29-2

1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl-

Cat. No. B009305
M. Wt: 272.37 g/mol
InChI Key: XFRDMMKKZHCHBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl-, also known as DBDP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBDP is a phosphorus-containing compound that has a unique structure, making it an attractive target for synthetic chemists and researchers interested in its potential biological activities.

Mechanism Of Action

The mechanism of action of 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in various physiological processes. 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- has also been shown to interact with the GABA-A receptor, a receptor involved in the regulation of neuronal activity.

Biochemical And Physiological Effects

1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- has been shown to have various biochemical and physiological effects, including its ability to inhibit acetylcholinesterase activity, activate the GABA-A receptor, and induce apoptosis in cancer cells. 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- has several advantages for use in lab experiments, including its unique structure, potential biological activities, and ease of synthesis. However, 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- also has limitations, including its potential toxicity and limited availability.

Future Directions

There are several future directions for research on 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl-, including its potential as a drug candidate for the treatment of various diseases, its use as a catalyst for various reactions, and its potential as a building block for the synthesis of novel materials. Further research is needed to fully understand the mechanism of action of 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- and its potential applications in various fields.

Synthesis Methods

1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- can be synthesized through a variety of methods, including the reaction of 1,3-dibutyl-2,3-dimethylimidazolidine with chlorophosphine, followed by oxidation with hydrogen peroxide. Another method involves the reaction of 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethylpyrrolidine with chlorophosphine, followed by oxidation with hydrogen peroxide. These methods have been optimized to produce high yields of 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- with high purity.

Scientific Research Applications

1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- has been studied for its potential applications in various fields, including catalysis, material science, and medicinal chemistry. In catalysis, 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- has been shown to be an effective catalyst for various reactions, including the hydrolysis of esters and the oxidation of alcohols. In material science, 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- has been used as a building block for the synthesis of novel polymers and materials. In medicinal chemistry, 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- has been investigated for its potential as a drug candidate, due to its unique structure and potential biological activities.

properties

CAS RN

104728-29-2

Product Name

1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl-

Molecular Formula

C14H29N2OP

Molecular Weight

272.37 g/mol

IUPAC Name

1,3-dibutyl-2-ethyl-4,5-dimethyl-1,3,2λ5-diazaphosphole 2-oxide

InChI

InChI=1S/C14H29N2OP/c1-6-9-11-15-13(4)14(5)16(12-10-7-2)18(15,17)8-3/h6-12H2,1-5H3

InChI Key

XFRDMMKKZHCHBF-UHFFFAOYSA-N

SMILES

CCCCN1C(=C(N(P1(=O)CC)CCCC)C)C

Canonical SMILES

CCCCN1C(=C(N(P1(=O)CC)CCCC)C)C

Other CAS RN

104728-29-2

synonyms

1,3-dibutyl-2-ethyl-4,5-dimethyl-1,3-diaza-2$l^{5}-phosphacyclopent-4- ene 2-oxide

Origin of Product

United States

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